molecular formula C13H13NO B1329656 4-(p-Tolyloxy)aniline CAS No. 41295-20-9

4-(p-Tolyloxy)aniline

Cat. No. B1329656
CAS RN: 41295-20-9
M. Wt: 199.25 g/mol
InChI Key: VPCGOYHSWIYEMO-UHFFFAOYSA-N
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Description

4-(p-Tolyloxy)aniline is an organic compound with the molecular formula C13H13NO . It has a molecular weight of 199.25 g/mol . The IUPAC name for this compound is 4-(4-methylphenoxy)phenylamine .


Synthesis Analysis

The synthesis of anilines, such as 4-(p-Tolyloxy)aniline, can be achieved through various methods. One common method is the reduction of nitrobenzene, which can be carried out in either the gas/vapour phase or the liquid phase . Alumina-supported palladium catalysts are often used in these reactions .


Molecular Structure Analysis

The InChI code for 4-(p-Tolyloxy)aniline is 1S/C13H13NO/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,14H2,1H3 . Its InChIKey is VPCGOYHSWIYEMO-UHFFFAOYSA-N . The canonical SMILES representation is CC1=CC=C(C=C1)OC2=CC=C(C=C2)N .


Physical And Chemical Properties Analysis

4-(p-Tolyloxy)aniline is a solid at room temperature . It has a computed XLogP3 value of 2.9, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity .

Scientific Research Applications

Kinase Inhibitor Studies

4-(p-Tolyloxy)aniline and its derivatives have been explored for their potential as kinase inhibitors. A study utilized docking and quantitative structure–activity relationship (QSAR) methods to analyze the orientations and active conformations of these inhibitors, providing insights into molecular features contributing to high inhibitory activity (Caballero et al., 2011).

Sensor Applications

Poly(aniline), a polymer related to 4-(p-Tolyloxy)aniline, has been used in sensor applications. Its pH-dependent properties were explored for creating sensors that undergo physical distortions or changes in electron density, altering conductivity (Shoji & Freund, 2001).

Vibrational and Structural Analysis

The structural and vibrational characteristics of 4-Methoxy-N-(nitrobenzylidene)-aniline, a compound similar to 4-(p-Tolyloxy)aniline, were studied using techniques like FT-IR, FT-Raman spectra, and density functional method (DFT) (Subi et al., 2022).

Liquid Crystal Materials

Research on Schiff bases of aniline derivatives, including structures similar to 4-(p-Tolyloxy)aniline, has contributed to the development of materials for guest-host interactions in liquid crystals. This study investigated the nonlinear optical properties of these materials (Bagheri et al., 2001).

Photoreactive Tertiary Amines

In the realm of cell physiology studies, tertiary amines linked to photoremovable protecting groups have been explored. Compounds including anilines have demonstrated efficient release of bioactive molecules through photoactivation, useful in gene editing and other cellular processes (Asad et al., 2017).

HOMO-LUMO Analysis

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) analysis of 4-methoxy-N-(3-phenylallylidene) aniline, related to 4-(p-Tolyloxy)aniline, was conducted to determine charge transfer within the molecule. This kind of analysis is crucial for understanding the electronic properties of organic compounds (Efil & Bekdemir, 2014).

Electroactivity of Polyaniline

The electroactivity of polyaniline, a polymer linked to 4-(p-Tolyloxy)aniline, has been studied in various acidic solutions. This research provides insights into the electrochemical behavior of polyaniline and its derivatives (Palys et al., 2000).

Safety And Hazards

The compound is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information suggests that it should be kept in a dark place and sealed in dry conditions at room temperature .

properties

IUPAC Name

4-(4-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCGOYHSWIYEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194277
Record name 4-(p-Tolyloxy)aniline
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(p-Tolyloxy)aniline

CAS RN

41295-20-9
Record name 4-(4-Methylphenoxy)benzenamine
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Record name 4-(p-Tolyloxy)aniline
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Record name 41295-20-9
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Record name 4-(p-Tolyloxy)aniline
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Record name 4-(p-tolyloxy)aniline
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Record name 4-(P-TOLYLOXY)ANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
DK Li, JY Tan, W Deng, ZY Xu - Tetrahedron, 2021 - Elsevier
In this article, we introduces a new method for the synthesis of substituted indole by reductive recyclization of bis(5-alkyl-2-furyl)(2-nitroaryl)methane. Bis(5-alkyl-2-furyl)(2-nitroaryl)…
Number of citations: 1 www.sciencedirect.com
J Lou, Y Lu, J Cheng, F Zhou, Z Yan, D Zhang… - European Journal of …, 2022 - Elsevier
TEADs are transcription factors and core downstream components of the Hippo pathway. Mutations of the Hippo pathway and/or dysregulation of YAP/TAZ culminate in aberrant …
Number of citations: 8 www.sciencedirect.com
ME Lanning, W Yu, JL Yap, J Chauhan, L Chen… - European journal of …, 2016 - Elsevier
Abstract Structure-based drug design was utilized to develop novel, 1-hydroxy-2-naphthoate-based small-molecule inhibitors of Mcl-1. Ligand design was driven by exploiting a salt …
Number of citations: 57 www.sciencedirect.com
GA Heinzl - 2016 - search.proquest.com
The discovery and development of new antimicrobials has become a top priority as resistance to known therapeutics continues to grow. While most antimicrobials target essential …
Number of citations: 2 search.proquest.com
W Lu, J Wang, Y Li, H Tao, H Xiong, F Lian… - European Journal of …, 2019 - Elsevier
Transcriptional enhancer associated domain family members (TEADs) are the most important downstream effectors that play the pivotal role in the development, regeneration and tissue …
Number of citations: 55 www.sciencedirect.com
JD Steffen, DL Coyle, K Damodaran… - Journal of medicinal …, 2011 - ACS Publications
The metabolism of poly(ADP-ribose) (PAR) in response to DNA strand breaks, which involves the concerted activities of poly(ADP-ribose) polymerases (PARPs) and poly(ADP-ribose) …
Number of citations: 46 pubs.acs.org
J Steffen - 2011 - search.proquest.com
The metabolism of ADP-ribose polymers (PAR) is involved in several cellular processes with a primary focus on maintaining genomic integrity. PAR metabolism following genotoxic …
Number of citations: 2 search.proquest.com

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